molecular formula C13H12N4O2 B15095529 Phenol, 3-[5-(1,5-dimethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]- CAS No. 1152513-78-4

Phenol, 3-[5-(1,5-dimethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]-

Cat. No.: B15095529
CAS No.: 1152513-78-4
M. Wt: 256.26 g/mol
InChI Key: QVFGQWBLUSYJEY-UHFFFAOYSA-N
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Description

Phenol, 3-[5-(1,5-dimethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]- is a complex organic compound that features a phenol group attached to a pyrazole and oxadiazole moiety. This compound is part of a broader class of heterocyclic compounds, which are known for their diverse chemical and biological properties. The presence of both pyrazole and oxadiazole rings in its structure makes it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 3-[5-(1,5-dimethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]- typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the formation of the pyrazole ring followed by the construction of the oxadiazole ring. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced catalytic systems and environmentally friendly procedures, such as microwave-assisted reactions, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Phenol, 3-[5-(1,5-dimethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes the use of catalysts .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while substitution reactions can yield a variety of functionalized derivatives .

Scientific Research Applications

Phenol, 3-[5-(1,5-dimethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]- has several applications in scientific research:

Mechanism of Action

The mechanism by which Phenol, 3-[5-(1,5-dimethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]- exerts its effects involves interactions with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the pyrazole and oxadiazole rings can interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • Phenol, 3-[5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]
  • Phenol, 3-[5-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]
  • Phenol, 3-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,2,4-oxadiazol-3-yl]

Uniqueness

The uniqueness of Phenol, 3-[5-(1,5-dimethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]- lies in its specific substitution pattern and the presence of both pyrazole and oxadiazole rings. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

1152513-78-4

Molecular Formula

C13H12N4O2

Molecular Weight

256.26 g/mol

IUPAC Name

3-[5-(1,5-dimethylpyrazol-4-yl)-1,2,4-oxadiazol-3-yl]phenol

InChI

InChI=1S/C13H12N4O2/c1-8-11(7-14-17(8)2)13-15-12(16-19-13)9-4-3-5-10(18)6-9/h3-7,18H,1-2H3

InChI Key

QVFGQWBLUSYJEY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)C2=NC(=NO2)C3=CC(=CC=C3)O

Origin of Product

United States

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